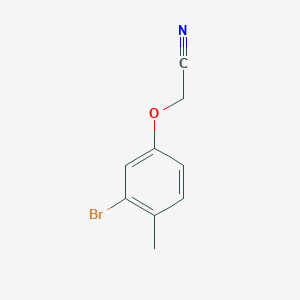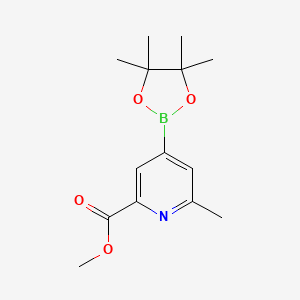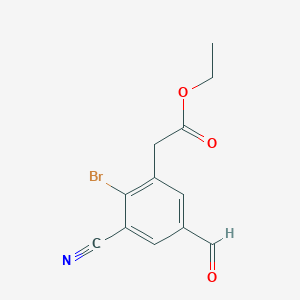
乙基(3-甲氧基丙基)二甲基铵双(三氟甲磺酰)酰亚胺
描述
Ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (EMDM-TFSI) is a quaternary ammonium cationic surfactant that has been used in a variety of research applications. It is an important component of many laboratory experiments, as it can act as a catalyst, emulsifier, and stabilizer. EMDM-TFSI is also known to have a wide range of biochemical and physiological effects, and can be used to study various cellular processes.
科学研究应用
储能系统中的电解质
该化合物因其高离子电导率和热稳定性而被用作各种储能系统中的电解质。 它在锂/钠离子电池和染料敏化太阳能电池中尤其有效 。非挥发性和高热稳定性使其成为长期储能解决方案的绝佳选择。
导电聚合物合成的介质
该化合物的离子液体性质使其能够用作合成导电聚合物的溶剂或介质 。这些聚合物在柔性电子器件、电致变色器件和高级传感器中具有应用。
插层电极材料
在电化学领域,乙基(3-甲氧基丙基)二甲基铵双(三氟甲磺酰)酰亚胺用作电极材料插层的介质 。该过程对于开发高容量电池和超级电容器至关重要。
复合材料合成
该化合物在合成复合材料中的应用已导致其性能增强,使其适合广泛的建筑应用。 这些包括结构部件、绝缘和保护涂层 。
电化学应用
作为离子液体,它被用于各种电化学应用,包括传感器、电池和电容器 。它具有低挥发性、高电导率和优异的电化学窗口等多种特性,使其成为这些技术中的宝贵组成部分。
工业过程中的安全性和操作
该化合物的安全特性和操作注意事项对其在工业应用中的使用至关重要。由于其可能引起皮肤和眼睛刺激,因此需要仔细管理。 适当的安全措施确保其在研究和工业环境中的有效使用 。
作用机制
Target of Action
It is known that this compound belongs to a class of materials called ionic liquids , which are often used in various industrial and scientific applications due to their unique properties such as low melting points, high thermal stability, and excellent ionic conductivity .
Mode of Action
The mode of action of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is primarily through its ionic interactions. As an ionic liquid, it can enhance the number of free ions, leading to an increase in ionic conductivity . This property makes it valuable in applications such as electrolytes in lithium-ion batteries .
Biochemical Pathways
It’s worth noting that ionic liquids, including this compound, are often used in the field of green chemistry due to their negligible vapor pressure and ability to dissolve a wide range of organic and inorganic materials .
Result of Action
The result of the action of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is largely dependent on its application. In the context of lithium-ion batteries, for example, the use of this ionic liquid can enhance the battery’s performance by improving its ionic conductivity .
Action Environment
The action of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can be influenced by various environmental factors. For instance, the performance of ionic liquids in battery applications can be affected by temperature, with higher temperatures typically leading to increased ionic conductivity . Additionally, the presence of moisture can influence the thermal safety characteristics of ionic liquids .
生化分析
Biochemical Properties
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its electrophilic nature. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, it has been observed to interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
The effects of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide on cells are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and energy production . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions but can degrade when exposed to moisture . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can impact its activity and function, influencing cellular processes at multiple levels.
Subcellular Localization
Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence cellular processes accordingly.
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ethyl-(3-methoxypropyl)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(2,3)7-6-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQXUMAOBLRIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373334-05-4 | |
| Record name | Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)











